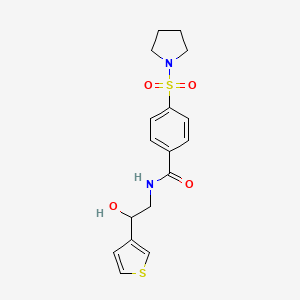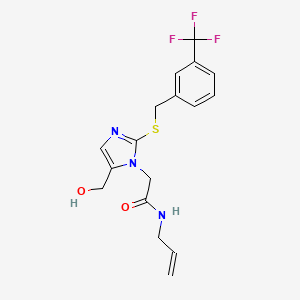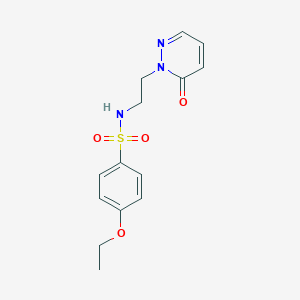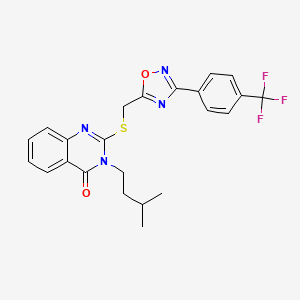![molecular formula C15H12N2O B2590987 3-[(Z)-(2-aminophenyl)methylidene]-1H-indol-2-one CAS No. 17990-71-5](/img/structure/B2590987.png)
3-[(Z)-(2-aminophenyl)methylidene]-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been described . This method starts from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The method includes an Eschenmoser coupling reaction, which is very feasible (even without using a thiophile except tertiary amides) and scalable . The (Z)-configuration of all products was confirmed by NMR techniques .
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
- Isatin Derivatives as 2-Aminobenzaldehyde Surrogates : Isatin derivatives can act as 2-aminobenzaldehyde surrogates in transition metal-free reactions. For instance, a sulfur insertion strategy involving isatin, arylamines, and elemental sulfur leads to the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles . These compounds exhibit broad substrate scope, sustainable reaction conditions, and high yields. Importantly, gram-scale synthesis (>10 g) is achievable, making this approach practical for drug discovery .
MAP Kinase Kinase (MKK, MEK) Inhibition
The compound U0126 (also known as (3Z)-3-[(2-aminophenyl)methylidene]-1H-indol-2-one ) functions as a selective MAP kinase kinase (MKK, MEK) inhibitor. It specifically targets promoters containing an AP-1 response element. Notably, it has no effect on promoters lacking this response group .
Materials Science and Photophysical Properties
The photophysical properties of 2-(2′-aminophenyl)benzothiazole derivatives are remarkable. These compounds exhibit high fluorescence quantum yields (ΦF up to 60%). Researchers explore their potential in materials science, including optoelectronic devices, sensors, and luminescent materials .
Eco-Friendly Inkless Rewritable Paper
By employing TPESB (2-(2′-aminophenyl)benzothiazole) as an imaging layer and water as an ink, researchers have developed eco-friendly inkless rewritable paper. This innovation holds promise for applications in anti-counterfeiting and information security .
Propiedades
IUPAC Name |
(3Z)-3-[(2-aminophenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-13-7-3-1-5-10(13)9-12-11-6-2-4-8-14(11)17-15(12)18/h1-9H,16H2,(H,17,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZRLIIZWMRDT-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2590909.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2590910.png)

![4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2590912.png)




![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2590918.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)
![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)